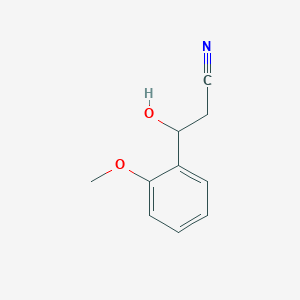![molecular formula C9H8ClNO3 B2933255 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride CAS No. 2567503-50-6](/img/structure/B2933255.png)
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride typically involves the oxidation of 2,3-cyclopentenopyridine analogues. One efficient method uses manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water. This method provides high yield and excellent chemoselectivity .
Industrial Production Methods
While specific industrial production methods for 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of 2,3-cyclopentenopyridine analogues to the target compound using oxidants like t-BuOOH.
Reduction: Potential reduction of the carbonyl group to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Mn(OTf)₂ and t-BuOOH in water at 25°C.
Reduction: Common reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the cyclopenta[b]pyridine core, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate: A similar compound with a methyl ester group instead of the carboxylic acid hydrochloride.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A related compound with a similar core structure but different functional groups.
Uniqueness
5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3.ClH/c11-8-4-3-6-5(8)1-2-7(10-6)9(12)13;/h1-2H,3-4H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRJODLGAKIRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1N=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(benzylsulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2933172.png)
![3-[(6-methylpyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2933175.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2933176.png)

![2-{4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-5-fluoropyrimidine](/img/structure/B2933180.png)
![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2933181.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2933188.png)
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-propylacetamide](/img/structure/B2933189.png)

![(Z)-ethyl 4-(((2-hydroxyethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2933191.png)

![3-({[1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2933193.png)
